molecular formula C14H10N2S B072002 2,5-Diphenyl-1,3,4-thiadiazole CAS No. 1456-21-9

2,5-Diphenyl-1,3,4-thiadiazole

Cat. No. B072002
CAS RN: 1456-21-9
M. Wt: 238.31 g/mol
InChI Key: LKZWCRGTHNZTQN-UHFFFAOYSA-N
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Description

2,5-Diphenyl-1,3,4-thiadiazole is a chemical compound with the molecular formula C14H10N2S . It is a heterocyclic compound that contains a thiadiazole nucleus, which is a 5-membered ring system containing a sulfur atom and two nitrogen atoms . This compound is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been a subject of interest due to their broad types of biological activity . Various synthesis techniques have been developed, focusing on cyclization, condensation reactions, and functional group transformations .


Molecular Structure Analysis

The molecular structure of 2,5-Diphenyl-1,3,4-thiadiazole has been elucidated through various methods, including X-ray diffraction and DFT calculations . The structure is characterized by a 5-membered ring system containing a sulfur atom and two nitrogen atoms .


Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . They have also been investigated as antiproliferative agents, showing potential as novel anticancer agents .


Physical And Chemical Properties Analysis

In general, thiadiazoles are solid at room temperature, have low melting points, and are relatively stable under normal conditions . They are typically colorless and have a faint, distinctive odor .

Scientific Research Applications

Antimicrobial Agents

1,3,4-Thiadiazole derivatives, including 2,5-Diphenyl-1,3,4-thiadiazole, have been found to be potent antimicrobial agents . They have been tested against various bacteria strains such as E. coli, B. mycoides, and C. albicans, and have shown significant inhibitory effects .

Antibacterial Activity

In addition to their antimicrobial properties, 1,3,4-thiadiazole derivatives have also demonstrated antibacterial activity against a variety of bacteria strains . For instance, they have been found to inhibit Klebsiella pneumoniae and Staphylococcus hominis .

Anticancer Agents

1,3,4-Thiadiazole compounds have been studied for their potential anticancer properties . The presence of the thiadiazole scaffold in certain drugs has been associated with diverse biological actions, including anticancer activity .

Antidiabetic Agents

Compounds with a thiadiazole scaffold, such as 2,5-Diphenyl-1,3,4-thiadiazole, have been explored for their antidiabetic properties . This makes them potential candidates for the development of new antidiabetic drugs .

Antihypertensive Agents

1,3,4-Thiadiazole derivatives have also been investigated for their antihypertensive properties . This suggests that they could be used in the treatment of high blood pressure .

Anti-inflammatory Agents

The anti-inflammatory properties of 1,3,4-thiadiazole compounds have been studied extensively . These compounds could potentially be used in the treatment of various inflammatory conditions .

Antiviral Agents

1,3,4-Thiadiazole derivatives have shown potential as antiviral agents . This suggests that they could be used in the development of new antiviral drugs .

Materials Science Applications

Certain 2,5-disubstituted 1,3,4-thiadiazole derivatives have high thermal and chemical stability, which is important in materials science . Such compounds are used in the production of heat-resistant polymers, blowing agents, optical brighteners, and anti-corrosion agents .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

A series of 2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivatives have been designed and synthesized as HDAC inhibitors with DNA binding affinity . Among the target compounds, one compound not only bound with DNA effectively but also exhibited potent inhibitory activity against HDAC1 . This work validated that this compound was a promising lead compound for further structural optimization .

properties

IUPAC Name

2,5-diphenyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c1-3-7-11(8-4-1)13-15-16-14(17-13)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZWCRGTHNZTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163112
Record name 1,3,4-Thiadiazole, 2,5-diphenyl-
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Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diphenyl-1,3,4-thiadiazole

CAS RN

1456-21-9
Record name 2,5-Diphenyl-1,3,4-thiadiazole
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Record name 1,3,4-Thiadiazole, 2,5-diphenyl-
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Record name 1,3,4-Thiadiazole, 2,5-diphenyl-
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Record name 1,3,4-Thiadiazole, 2,5-diphenyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 2,5-Diphenyl-1,3,4-thiadiazole?

A1: 2,5-Diphenyl-1,3,4-thiadiazole has the molecular formula C14H10N2S and a molecular weight of 238.3 g/mol. Spectroscopically, it is characterized by:

  • 1H NMR: Signals corresponding to aromatic protons. []
  • 13C NMR: Distinct peaks for carbon atoms within the aromatic rings and the thiadiazole ring. [, , ]
  • IR: Characteristic absorptions for C-H stretching vibrations (aromatic), C=N stretching in the thiadiazole ring, and C-S vibrations. [, , ]
  • UV-Vis: Absorption maxima related to π-π* transitions within the aromatic and thiadiazole rings, typically in the UV region. [, ]

Q2: What are the material properties and potential applications of DPTD and its derivatives?

A2: DPTD derivatives exhibit interesting optical and electronic properties, making them suitable for applications such as:

  • Liquid Crystals: DPTD can be incorporated into polymers and molecules to induce liquid crystalline behavior, particularly smectic phases. [, , , , , , ]
  • Organic Light-Emitting Diodes (OLEDs): DPTD acts as an electron-transporting material in OLEDs due to its electron-deficient nature and ability to form stable radical anions. [, ]
  • Photoluminescent Materials: DPTD derivatives, particularly those with extended conjugation, exhibit photoluminescence, often in the blue region. [, , , ]
  • Corrosion Inhibitors: Some DPTD derivatives show promising corrosion inhibition properties for metals like silver in ethanol solutions containing sulfur. []

Q3: How is computational chemistry employed in understanding DPTD and its derivatives?

A3: Computational studies provide insights into:

  • Electronic Structure and Properties: Determining the HOMO-LUMO energy gap, which is crucial for understanding DPTD's conductivity and optoelectronic behavior. [, ]
  • Structure-Activity Relationships (SAR): Analyzing how structural modifications, such as the introduction of ethynyl groups, influence planarity, energy levels, and ultimately, electrical conductivity. []
  • Excited State Dynamics: Investigating the dynamics of excited states, particularly in donor-acceptor systems, to understand mechanisms like Thermally Activated Delayed Fluorescence (TADF) relevant for OLED applications. []

Q4: What is known about the stability of DPTD and formulation strategies?

A4: While specific stability data for DPTD may vary based on the derivative and conditions, generally:

  • Thermal Stability: DPTD derivatives tend to exhibit relatively high thermal stability, as evidenced by their use in melt polymerization processes. [, ]
  • Formulation: Incorporation into polymer matrices or formation of block copolymers with polymers like poly(methyl methacrylate) can influence stability and processability. [, ]

Q5: How do structural modifications on the DPTD scaffold impact its properties?

A5:

  • Substituent Effects: Introducing electron-donating or -withdrawing groups at the phenyl rings can tune the electronic properties, absorption/emission wavelengths, and liquid crystalline behavior. [, , ]
  • Chain Length and Branching: The length and branching of alkoxy chains attached to the DPTD core significantly influence the mesophase behavior of resulting liquid crystals. [, , ]
  • Ethynyl Incorporation: Incorporating ethynyl groups enhances planarity and reduces steric hindrance, leading to a narrower HOMO-LUMO gap and potentially improved electrical conductivity. []

Q6: What synthetic approaches are employed for DPTD and its derivatives, and how are they analyzed?

A6: DPTD can be synthesized through various methods, including:

  • Reaction of Aldehyde Hydrazones with Disulfur Dichloride: This method offers a relatively straightforward route to 2,5-diaryl-1,3,4-thiadiazoles. []
  • Palladium-Catalyzed Suzuki Cross-Coupling Reactions: This versatile method allows for the preparation of symmetrical and unsymmetrical DPTD derivatives with diverse substituents. []
  • NMR (1H and 13C): Used to confirm the structure and purity of synthesized DPTD derivatives. [, , ]
  • FTIR Spectroscopy: Provides information about functional groups present in the molecule. [, , ]
  • Mass Spectrometry: Used to determine the molecular weight and fragmentation patterns, aiding in structural elucidation. []
  • UV-Vis and Photoluminescence Spectroscopy: Characterize the optical properties, including absorption and emission wavelengths. [, ]
  • Cyclic Voltammetry: Provides insights into the electrochemical properties, such as HOMO-LUMO energy levels and redox behavior. [, ]
  • Differential Scanning Calorimetry (DSC): Essential for studying the thermal transitions and liquid crystalline behavior of DPTD-containing materials. [, , , ]
  • Polarizing Microscopy: Used to visualize the characteristic textures of liquid crystalline phases formed by DPTD derivatives. [, , , , , , ]
  • X-ray Diffraction: Provides information about the molecular arrangement and order within liquid crystalline phases. [, , ]

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